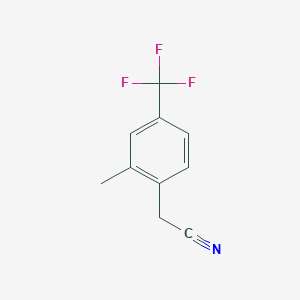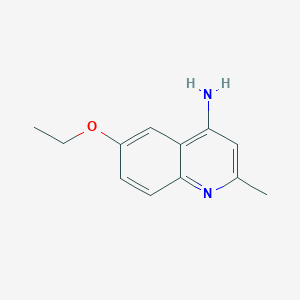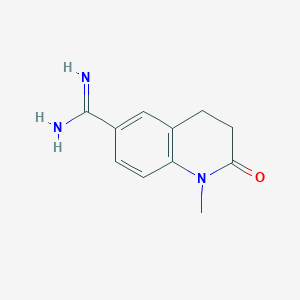
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a methyl group at the first position, an oxo group at the second position, and a carboximidamide group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Oxidation to Form the Oxo Group:
Formation of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboximidamide.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboximidamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, secondary amines.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: 1-Methyl-2-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboximidamide.
Substitution: Various substituted quinoline derivatives.
科学研究应用
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
1-methyl-2-oxo-3,4-dihydroquinoline-6-carboximidamide |
InChI |
InChI=1S/C11H13N3O/c1-14-9-4-2-8(11(12)13)6-7(9)3-5-10(14)15/h2,4,6H,3,5H2,1H3,(H3,12,13) |
InChI 键 |
XVFOHJUXBXKTQE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


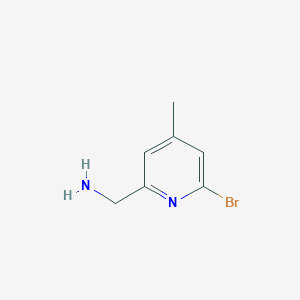
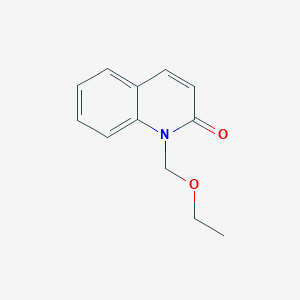
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)



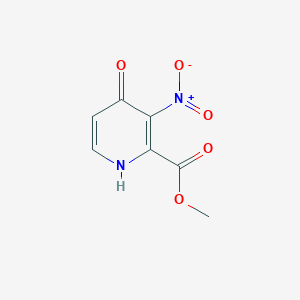
![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
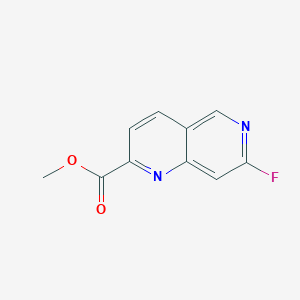
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
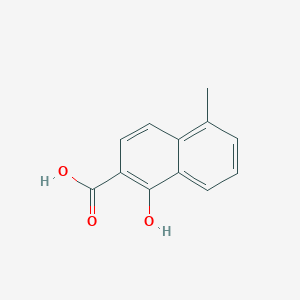
![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
